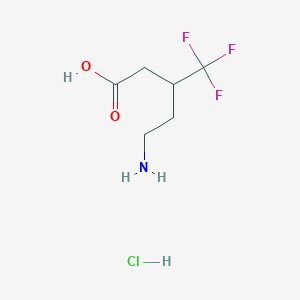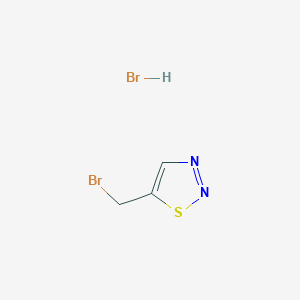![molecular formula C10H15ClN2O B1382888 (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride CAS No. 1414960-53-4](/img/structure/B1382888.png)
(R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride
Vue d'ensemble
Description
®-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride is a chiral compound with significant applications in medicinal chemistry. It is known for its potential therapeutic properties and is often studied for its interactions with various biological targets.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of ®-1-Amino-ethyl-benzene.
Acetylation: The amino group of ®-1-Amino-ethyl-benzene is acetylated using acetic anhydride in the presence of a base such as pyridine to form ®-N-[4-(1-Amino-ethyl)-phenyl]-acetamide.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of ®-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Continuous Acetylation: Using a continuous flow reactor for the acetylation step to maintain a steady supply of ®-N-[4-(1-Amino-ethyl)-phenyl]-acetamide.
Crystallization: The hydrochloride salt is then crystallized from an appropriate solvent to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
®-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or amides.
Reduction: Formation of primary amines.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
®-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of ®-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. It can act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride: The enantiomer of the compound with different biological activity.
N-[4-(1-Amino-ethyl)-phenyl]-acetamide: The non-chiral version of the compound.
Phenethylamine: A structurally similar compound with different functional groups.
Uniqueness
®-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride is unique due to its chiral nature, which imparts specific biological activity and selectivity towards certain molecular targets. This makes it a valuable compound in medicinal chemistry and drug development.
Propriétés
IUPAC Name |
N-[4-[(1R)-1-aminoethyl]phenyl]acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c1-7(11)9-3-5-10(6-4-9)12-8(2)13;/h3-7H,11H2,1-2H3,(H,12,13);1H/t7-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMAKPYPZQWWSK-OGFXRTJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)NC(=O)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)NC(=O)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 6-benzyl-2-oxa-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B1382806.png)

![Methyl 1-[(chlorosulfonyl)methyl]cyclobutane-1-carboxylate](/img/structure/B1382808.png)




![1-[2-(4-Aminopiperidin-1-yl)acetyl]pyrrolidin-2-one dihydrochloride](/img/structure/B1382813.png)






